molecular formula C7H12ClNO B7987112 1-((R)-3-Chloro-piperidin-1-yl)-ethanone

1-((R)-3-Chloro-piperidin-1-yl)-ethanone

Cat. No.: B7987112
M. Wt: 161.63 g/mol
InChI Key: LFIPHGAMSYNZIK-SSDOTTSWSA-N
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Description

1-(®-3-Chloro-piperidin-1-yl)-ethanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloro group attached to the piperidine ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(®-3-Chloro-piperidin-1-yl)-ethanone typically involves the chlorination of piperidine followed by the introduction of an ethanone group. One common method involves the reaction of piperidine with thionyl chloride to introduce the chloro group, followed by the reaction with acetyl chloride to form the ethanone group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(®-3-Chloro-piperidin-1-yl)-ethanone may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(®-3-Chloro-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(®-3-Chloro-piperidin-1-yl)-ethanone has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(®-3-Chloro-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. The chloro group and ethanone moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(®-3-Bromo-piperidin-1-yl)-ethanone: Similar structure with a bromo group instead of a chloro group.

    1-(®-3-Fluoro-piperidin-1-yl)-ethanone: Contains a fluoro group instead of a chloro group.

    1-(®-3-Methyl-piperidin-1-yl)-ethanone: Has a methyl group instead of a chloro group.

Uniqueness

1-(®-3-Chloro-piperidin-1-yl)-ethanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s stability and modify its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[(3R)-3-chloropiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIPHGAMSYNZIK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H](C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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